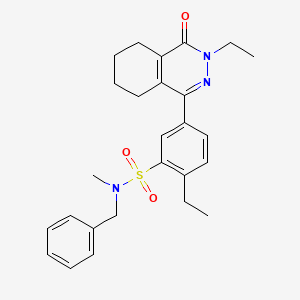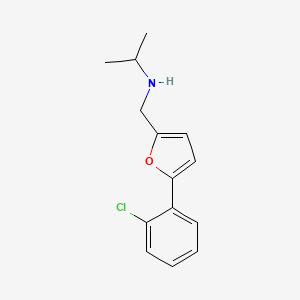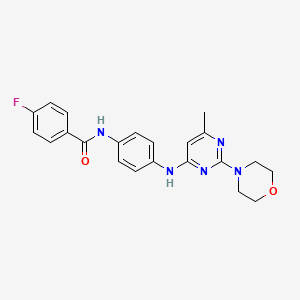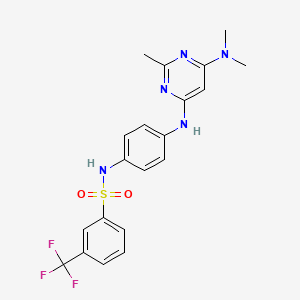![molecular formula C19H17FN2OS B11302547 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11302547.png)
2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-フルオロベンゾイル)ピペリジン-4-イル]-1,3-ベンゾチアゾールは、ベンゾチアゾール類に属する化学化合物です。ベンゾチアゾール類は、ベンゼン環とチアゾール環が融合した複素環式化合物です。
2. 製法
合成経路と反応条件: 2-[1-(2-フルオロベンゾイル)ピペリジン-4-イル]-1,3-ベンゾチアゾールの合成は、通常、2-フルオロベンゾイルクロリドとピペリジンを反応させ、続いて2-アミノチオフェノールで環化させる方法で行われます。反応条件には、反応中に生成する塩酸を中和するために、トリエチルアミンなどの塩基を使用することがよくあります。環化工程は、ベンゾチアゾール環の形成を促進するために加熱が必要な場合があります。
工業生産方法: この化合物の工業生産方法は、収率と純度を最大限に高めるために合成経路を最適化する必要がある可能性があります。これには、反応条件をより精密に制御し、副生成物の生成を減らすために、連続フロー反応器を使用することが含まれる場合があります。溶媒の選択と精製工程も、最終製品が工業基準を満たすようにするために重要になります。
反応の種類:
酸化: この化合物は、特にピペリジン環において酸化反応を起こす可能性があり、N-酸化誘導体を生成します。
還元: 還元反応は、フルオロベンゾイル部分のカルボニル基を標的にすることができ、アルコールに変換することができます。
置換: ベンゾチアゾール環は、反応条件に応じて、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: リチウムアルミニウムハイドライドや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応には、ニトロ化のための硝酸やハロゲン化のための臭素などの試薬を使用することができます。
生成される主な生成物:
酸化: ピペリジン環のN-酸化誘導体。
還元: フルオロベンゾイル基のアルコール誘導体。
置換: ニトロ化またはハロゲン化されたベンゾチアゾール誘導体。
4. 科学研究への応用
2-[1-(2-フルオロベンゾイル)ピペリジン-4-イル]-1,3-ベンゾチアゾールは、科学研究でいくつかの用途があります。
化学: この化合物は、より複雑な分子の合成、特に新規医薬品の開発におけるビルディングブロックとして使用されます。
生物学: この化合物の構造的特徴により、酵素や受容体などの生体標的との相互作用を研究するための候補となっています。
工業: この化合物は、ベンゾチアゾール環の存在により、蛍光や導電性などの特定の特性を持つ新規材料の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves the reaction of 2-fluorobenzoyl chloride with piperidine, followed by cyclization with 2-aminothiophenol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The cyclization step may require heating to facilitate the formation of the benzothiazole ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Solvent selection and purification steps would also be critical to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the fluorobenzoyl group.
Substitution: Nitrated or halogenated benzothiazole derivatives.
科学的研究の応用
2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzothiazole ring.
作用機序
2-[1-(2-フルオロベンゾイル)ピペリジン-4-イル]-1,3-ベンゾチアゾールの作用機序は完全には解明されていませんが、体内における特定の分子標的との相互作用が関係していると考えられています。ピペリジン環は神経伝達物質受容体と相互作用し、ベンゾチアゾール環は酵素やその他のタンパク質と相互作用する可能性があります。これらの相互作用は、生物学的経路を調節し、化合物の観察された効果をもたらす可能性があります。
類似の化合物:
- 2-[1-(4-フルオロベンゾイル)ピペリジン-4-イル]-1,3-ベンゾキサゾール
- 2-[1-(4-フルオロベンゾイル)ピペリジン-4-イル]-1,3-ベンゾキサゾール
- 2-[1-(4-フルオロベンゾイル)ピペリジン-4-イル]-1,3-ベンゾキサゾール
比較: 類似の化合物と比較して、2-[1-(2-フルオロベンゾイル)ピペリジン-4-イル]-1,3-ベンゾチアゾールは、ベンゾイル基におけるフッ素原子の位置が異なる点が特徴です。この位置の違いは、化合物の化学反応性と生物活性を大きく変化させる可能性があります。例えば、2-フルオロ誘導体は、4-フルオロ誘導体と比較して、生体標的への結合親和性が異なる可能性があり、薬理効果の差異につながる可能性があります。
類似化合物との比較
- 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
Comparison: Compared to similar compounds, 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to the position of the fluorine atom on the benzoyl group. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, the 2-fluoro derivative may have different binding affinities to biological targets compared to the 4-fluoro derivative, leading to variations in pharmacological effects.
特性
分子式 |
C19H17FN2OS |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C19H17FN2OS/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2 |
InChIキー |
IVSNKYLAAVTUPH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11302464.png)
![2-methyl-N-(2-{5-oxo-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)propanamide](/img/structure/B11302476.png)

![9-(3-chloro-4-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11302484.png)
![3-ethoxy-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-1-propanamine](/img/structure/B11302490.png)

![N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11302506.png)
![N-(3,5-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302509.png)
![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302513.png)
![2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11302524.png)


![ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate](/img/structure/B11302539.png)
![2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11302544.png)
